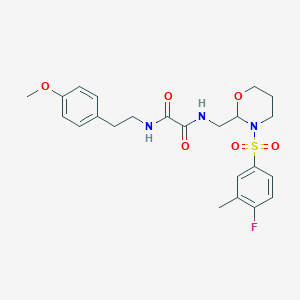

N1-((3-((4-氟-3-甲苯基)磺酰基)-1,3-恶唑烷-2-基)甲基)-N2-(4-甲氧基苯乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce specific functional groups. In the context of the compound "N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide", we can draw parallels with the synthesis of related sulfonamide and oxamate compounds as described in the provided papers. For instance, the synthesis of N-(3-Thenoyl)fluorosulfonimide was achieved by reacting 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution . This process highlights the use of sulfonyl groups and the potential for creating strong intermolecular hydrogen-bonding patterns, which could be relevant for the synthesis of the compound . Additionally, the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate suggests a two-stage process involving the formation of a linear intermediate, specifically methylN-(benzylsulfonyl)oxamate, followed by cyclization . This indicates that similar intermediates or reaction conditions might be employed in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its reactivity and physical properties. Single-crystal X-ray structural analysis can reveal patterns of hydrogen bonding that significantly influence the stability and reactivity of a molecule . For the compound under discussion, it is likely that similar analytical techniques would be used to determine its molecular structure. The presence of sulfonyl and oxalamide groups suggests the potential for hydrogen bonding and other intermolecular interactions, which would be important to characterize in detail.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular structure. The electrochemical behavior of N-(3-Thenoyl)fluorosulfonimide, for example, shows that it is electroinactive over a range of 2 V but undergoes hydrogen reduction . This information provides insight into the potential electrochemical properties of the compound , given the presence of a sulfonyl group. Furthermore, the cyclization of methylN-(benzylsulfonyl)oxamate to form a heterocycle indicates that the compound may also undergo similar intramolecular reactions to form cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and acidity, are influenced by its molecular structure. The pKa of N-(3-Thenoyl)fluorosulfonimide is reported to be 2.4, indicating its strength as a nitrogen acid . This property, along with the compound's electrochemical behavior, provides a basis for predicting the acidity and electrochemical properties of the compound under analysis. Additionally, the formation of a stable complex with dimethylformamide suggests that the compound may form complexes with other solvents or reagents, which could affect its solubility and reactivity .

科学研究应用

光谱和结构分析

已研究了含有磺酰基和恶唑烷环的化合物(类似于所请求化合物的组分)的结构性质。例如,光谱和磁共振技术已被用于阐明由涉及磺酰化合物和酞嗪衍生物的相互作用衍生的聚合物的结构。这些研究涉及使用1H和13C NMR、FT-IR和紫外光谱进行全面分析,提供了对这种复杂分子的键合和结构特征的见解(Paventi、Chan和Hay,1996)。

药物化学和药理学

结构中存在的磺酰基和草酰胺官能团表明具有潜在的生物活性。已研究了类似结构的药用特性,例如抗雄激素活性,突出了结构修饰对调节生物效应的重要性(Tucker、Crook和Chesterson,1988)。此外,针对特定生物途径(如基质金属蛋白酶抑制剂)的新化合物的开发涉及详细的合成和测试,显示了此类化合物在药物发现和开发中的相关性(Wagner等人,2009)。

材料科学和聚合物化学

在材料科学和聚合物化学领域也探索了具有磺酰基和恶唑啉基团的化合物。例如,由磺酰化合物引发用于生物活性玻璃电泳沉积的生物相容性聚(2-恶唑啉)的设计展示了此类结构在创建具有特定性质的新材料中的应用(Hayashi和Takasu,2015)。

光谱研究和电子性质

对磺酰胺衍生物的电子性质和光谱特征的研究提供了关于分子和电子结构的基本信息,这对于理解复杂分子在各种环境中的行为至关重要(Mahmood、Akram和Lima,2016)。

作用机制

属性

IUPAC Name |

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O6S/c1-16-14-19(8-9-20(16)24)34(30,31)27-12-3-13-33-21(27)15-26-23(29)22(28)25-11-10-17-4-6-18(32-2)7-5-17/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFXQBFMCNVBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![[4-(2-Methylpropanoylamino)phenyl] 1-prop-2-enoylpiperidine-4-carboxylate](/img/structure/B3010451.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)